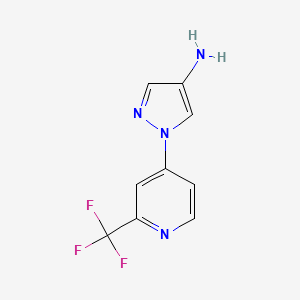![molecular formula C5H12BNO2 B15050816 [(Pyrrolidin-1-yl)methyl]boronic acid](/img/structure/B15050816.png)
[(Pyrrolidin-1-yl)methyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Pyrrolidin-1-yl)methyl]boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrrolidine ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Pyrrolidin-1-yl)methyl]boronic acid typically involves the hydroboration of alkenes or alkynes followed by oxidation. One common method is the reaction of pyrrolidine with borane (BH3) in the presence of a suitable solvent, such as tetrahydrofuran (THF), to form the corresponding borane complex. This intermediate is then oxidized using hydrogen peroxide (H2O2) or sodium perborate to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
[(Pyrrolidin-1-yl)methyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions include boronic esters, borates, boranes, and substituted pyrrolidine derivatives.
Scientific Research Applications
[(Pyrrolidin-1-yl)methyl]boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is explored for its potential as a protease inhibitor, which can be useful in studying enzyme mechanisms.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent in drug development.
Industry: It is used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which [(Pyrrolidin-1-yl)methyl]boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition studies. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- Pyridine-1-boronic acid
- Cyclohexylboronic acid
Uniqueness
[(Pyrrolidin-1-yl)methyl]boronic acid is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties that influence its reactivity and binding characteristics. This makes it distinct from other boronic acids that lack the pyrrolidine moiety.
Properties
Molecular Formula |
C5H12BNO2 |
|---|---|
Molecular Weight |
128.97 g/mol |
IUPAC Name |
pyrrolidin-1-ylmethylboronic acid |
InChI |
InChI=1S/C5H12BNO2/c8-6(9)5-7-3-1-2-4-7/h8-9H,1-5H2 |
InChI Key |
KHSSMNGQESKYEU-UHFFFAOYSA-N |
Canonical SMILES |
B(CN1CCCC1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(E)-[amino(dimethylamino)methylidene]amino]-N,N-dimethylmethanimidamide hydrochloride](/img/structure/B15050734.png)
![1-(butan-2-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15050745.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15050747.png)
![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B15050754.png)


![1-ethyl-5-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B15050764.png)
![(3-methoxypropyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15050771.png)
![1-methoxy-4-[(Z)-2-nitroethenyl]benzene](/img/structure/B15050775.png)


![3-{3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}prop-2-enenitrile](/img/structure/B15050798.png)

![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15050811.png)
